molecular formula C14H14ClN3O3S2 B2891466 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-yl)urea CAS No. 1203143-63-8

1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-yl)urea

Cat. No.: B2891466
CAS No.: 1203143-63-8
M. Wt: 371.85
InChI Key: NJFVQXXVXAFOSK-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the isothiazolidine ring: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.

    Introduction of the chloro group: Chlorination of the aromatic ring can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Urea formation: The final step involves the reaction of the intermediate with thiophene-2-yl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfone, while substitution of the chloro group could result in various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-yl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-(thiophen-2-yl)urea: Lacks the isothiazolidine ring.

    1-(4-Chloro-3-nitrophenyl)-3-(thiophen-2-yl)urea: Contains a nitro group instead of the isothiazolidine ring.

    1-(4-Chloro-3-(methylsulfonyl)phenyl)-3-(thiophen-2-yl)urea: Features a methylsulfonyl group instead of the isothiazolidine ring.

Uniqueness

1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-yl)urea is unique due to the presence of the isothiazolidine ring with a dioxido functional group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S2/c15-11-5-4-10(16-14(19)17-13-3-1-7-22-13)9-12(11)18-6-2-8-23(18,20)21/h1,3-5,7,9H,2,6,8H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFVQXXVXAFOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)NC3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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